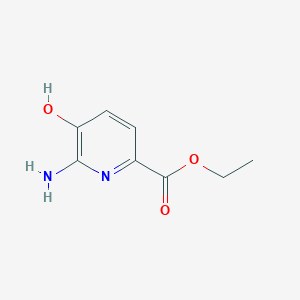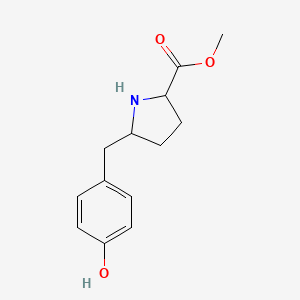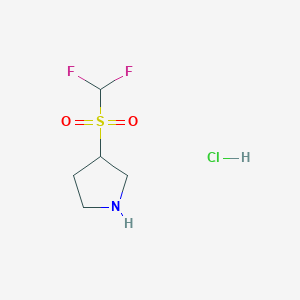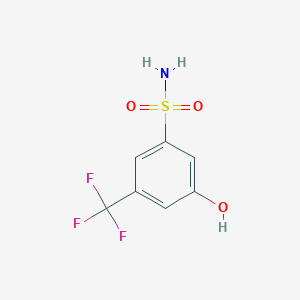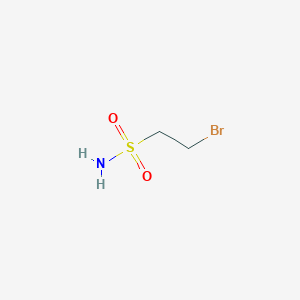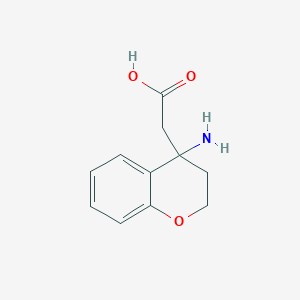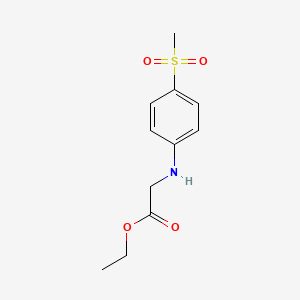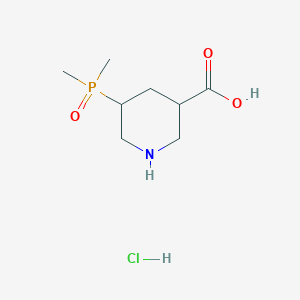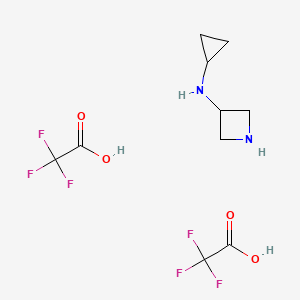
4-(Difluoromethyl)-3-fluorobenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Difluoromethyl)-3-fluorobenzene-1-sulfonamide is a fluorinated organic compound that has garnered significant interest in various fields of scientific research. The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it valuable in medicinal chemistry, agrochemicals, and material sciences.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of aromatic compounds using difluoromethylation reagents such as TMS-CF2H (trimethylsilyl difluoromethyl) under metal-free conditions . The reaction conditions often involve the use of a base and a solvent like acetonitrile at room temperature.
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems to ensure efficient and scalable synthesis. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Difluoromethyl)-3-fluorobenzene-1-sulfonamide can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cross-Coupling Reactions: It can participate in cross-coupling reactions facilitated by transition metals.
Common Reagents and Conditions
Common reagents used in these reactions include:
Electrophilic and Nucleophilic Reagents: For substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Like sodium borohydride for reduction reactions.
Transition Metal Catalysts: For cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while cross-coupling reactions can produce complex organic molecules with multiple functional groups .
Applications De Recherche Scientifique
4-(Difluoromethyl)-3-fluorobenzene-1-sulfonamide has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its unique properties that enhance metabolic stability and bioavailability.
Agrochemicals: The compound is used in the synthesis of herbicides and pesticides.
Material Sciences: It is employed in the development of advanced materials with improved properties such as increased thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of 4-(Difluoromethyl)-3-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its ability to form hydrogen bonds and interact with biological molecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other fluorinated benzene sulfonamides and difluoromethylated aromatic compounds. Examples are:
- 4-(Trifluoromethyl)-3-fluorobenzene-1-sulfonamide
- 4-(Difluoromethyl)-2-fluorobenzene-1-sulfonamide
Uniqueness
The uniqueness of 4-(Difluoromethyl)-3-fluorobenzene-1-sulfonamide lies in its specific substitution pattern, which imparts distinct chemical and physical properties. The combination of difluoromethyl and fluorine groups enhances its lipophilicity and metabolic stability, making it particularly valuable in medicinal chemistry .
Propriétés
Formule moléculaire |
C7H6F3NO2S |
|---|---|
Poids moléculaire |
225.19 g/mol |
Nom IUPAC |
4-(difluoromethyl)-3-fluorobenzenesulfonamide |
InChI |
InChI=1S/C7H6F3NO2S/c8-6-3-4(14(11,12)13)1-2-5(6)7(9)10/h1-3,7H,(H2,11,12,13) |
Clé InChI |
UCQYUYSZOJFNGZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1S(=O)(=O)N)F)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



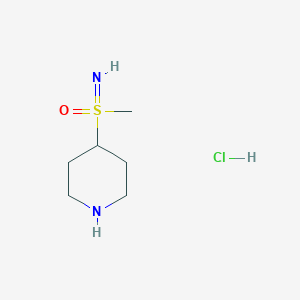
![1H,2H,3H-pyrrolo[2,3-b]pyridin-5-olhydrochloride](/img/structure/B15307522.png)
